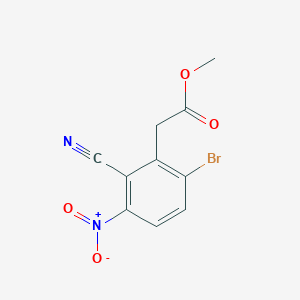
Dihydrochlorure de 6-méthyl-2-pipéridin-4-yl-pyrimidin-4-ol
Vue d'ensemble
Description
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O. It is a derivative of pyrimidin-4-ol and contains a piperidin-4-yl group at the 2-position and a methyl group at the 6-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other chemical compounds.
Biology: In biological research, the compound is used to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is utilized in the production of agrochemicals, dyes, and other chemical products.
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating growth and survival within cells .
Mode of Action
The compound interacts with its target, PKB, by inhibiting its kinase activity . This interaction results in the modulation of the PI3K signaling pathway, which in turn affects cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K-PKB signaling pathway . By inhibiting PKB, the compound disrupts the normal functioning of this pathway, leading to changes in cell proliferation and survival . The downstream effects of this disruption can include altered protein translation, cell cycle progression, and anti-apoptotic survival .
Result of Action
The inhibition of PKB by 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride leads to changes in cell proliferation and survival . This can result in molecular and cellular effects such as altered protein translation, cell cycle progression, and anti-apoptotic survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride typically involves the following steps:
Starting Materials: Piperidin-4-ol and 6-methylpyrimidin-4-ol are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid to form the dihydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound is structurally similar but lacks the methyl group at the 6-position.
6-Methyl-2-piperidin-2-yl-pyrimidin-4-ol dihydrochloride: Another structural analog with a different position of the piperidinyl group.
Uniqueness: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with its analogs.
Propriétés
IUPAC Name |
4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUTLJJAJQPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















